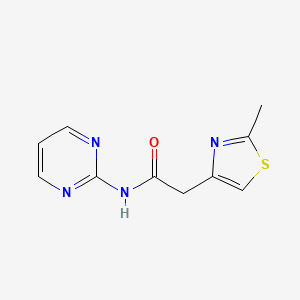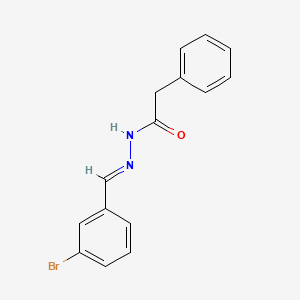![molecular formula C13H10Br2N2O2 B3841359 N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841359.png)
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide
Übersicht
Beschreibung
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Vorbereitungsmethoden
The synthesis of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide typically involves the reaction of 4,5-dibromofuran-2-carbaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complex formation.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Research has explored its potential pharmacological applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2/c14-11-7-10(19-13(11)15)8-16-17-12(18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPELWZGAUFTQ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=C(O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=C(O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841301.png)


![N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE](/img/structure/B3841322.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841327.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841336.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841342.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841355.png)
![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841358.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841368.png)
